molecular formula C26H34N2O5 B15129644 3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl-methylamino]propyl]-8-hydroxy-7-methoxy-2,5-dihydro-1H-3-benzazepin-4-one

3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl-methylamino]propyl]-8-hydroxy-7-methoxy-2,5-dihydro-1H-3-benzazepin-4-one

Cat. No.: B15129644
M. Wt: 454.6 g/mol
InChI Key: QBMUBWFMPCQUGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a benzazepin-4-one core fused with a bicyclo[4.2.0]octa-1,3,5-triene moiety. Key structural elements include:

  • A 2,5-dihydro-1H-3-benzazepin-4-one scaffold, a seven-membered heterocyclic ring with nitrogen at position 3.
  • Methoxy groups at positions 3, 4, and 7 of the bicyclo[4.2.0]octa-1,3,5-trienyl substituent, enhancing lipophilicity.
  • A propyl linker with a methylamino group, likely influencing conformational flexibility and receptor binding.

Properties

Molecular Formula

C26H34N2O5

Molecular Weight

454.6 g/mol

IUPAC Name

3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl-methylamino]propyl]-8-hydroxy-7-methoxy-2,5-dihydro-1H-3-benzazepin-4-one

InChI

InChI=1S/C26H34N2O5/c1-27(16-20-10-19-13-24(32-3)25(33-4)15-21(19)20)7-5-8-28-9-6-17-11-22(29)23(31-2)12-18(17)14-26(28)30/h11-13,15,20,29H,5-10,14,16H2,1-4H3

InChI Key

QBMUBWFMPCQUGQ-UHFFFAOYSA-N

Canonical SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)O)CC3CC4=CC(=C(C=C34)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of 7-Demethyl Ivabradine involves several steps, including nucleophilic substitution reactions. One common method involves the reaction of a compound represented by formula II with a compound represented by formula III . The reaction conditions typically require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial production methods often utilize high-performance liquid chromatography (HPLC) for the quantitative determination and pharmacokinetic analysis of Ivabradine and its N-demethylated metabolite . This ensures that the compound meets the stringent quality standards required for pharmaceutical applications.

Chemical Reactions Analysis

7-Demethyl Ivabradine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: This involves the replacement of one atom or group of atoms with another, often facilitated by nucleophilic or electrophilic reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its hybrid bicyclo-benzazepinone architecture. Comparisons with structurally related molecules include:

Compound Name Key Structural Features Notable Substituents
Target Compound Benzazepin-4-one + bicyclo[4.2.0]octa-1,3,5-triene 3,4,7-Trimethoxy (bicyclo), 8-hydroxy (benzazepinone), methylamino-propyl linker
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione derivatives (e.g., compound 13 from ) Spirocyclic diazaspirodecane core Phenyl and chlorophenyl piperazine groups
Coumarin-benzodiazepine hybrids (e.g., 4g , 4h from ) Benzodiazepine fused with coumarin Tetrazolyl and pyrazolone substituents
3,5-Dihydroxy-8-methoxybenzopyranone () Benzopyranone scaffold Glycosylated hydroxyl groups, methoxy-phenyl

Key Observations :

  • Unlike the glycosylated benzopyranone in , the target lacks carbohydrate motifs but shares methoxy/hydroxy groups that influence solubility and binding.
Physicochemical Properties
  • Lipophilicity: The 3,4,7-trimethoxy groups on the bicyclo ring likely increase logP compared to hydroxyl-rich analogs (e.g., ’s benzopyranone) .
  • Solubility : The 8-hydroxy group may improve aqueous solubility relative to fully methoxylated derivatives, as seen in NMR studies of similar compounds () .
  • Conformational Rigidity : The bicyclo system imposes rigidity, contrasting with the flexible propyl linker in piperazine-containing analogs () .
Pharmacological Implications

While direct bioactivity data are unavailable, inferences from structural analogs suggest:

  • Neurotransmitter Receptor Affinity: Benzazepinones are known dopamine receptor modulators; the methylamino-propyl linker may enhance CNS penetration .
  • Enzyme Inhibition : Methoxy and hydroxy groups could position the compound as a kinase or cytochrome P450 inhibitor, akin to coumarin-benzodiazepine hybrids () .

Q & A

Q. Table 1: Example Reaction Parameters for Key Steps

StepTemperature (°C)SolventCatalystYield (%)
Bicyclo coupling80DMFPd(OAc)₂62
Benzazepinone ring closure120ToluenePTSA45
Final purificationRTH₂O/MeCNN/A95

Basic: How can researchers address challenges in characterizing this compound’s stereochemistry and substituent positioning?

Methodological Answer:
Combine advanced spectroscopic and crystallographic techniques:

  • NMR : Use 2D NOESY to confirm spatial proximity of the bicyclo and benzazepinone moieties. For methoxy groups, ¹H-¹³C HMBC correlations can resolve substitution patterns .
  • XRD : Single-crystal X-ray diffraction is critical for confirming the bicyclo[4.2.0] system’s geometry and the benzazepinone’s chair conformation .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) with collision-induced dissociation (CID) can differentiate isomers via fragmentation patterns .

Example Spectral Data (Hypothetical):

TechniqueKey Signals
¹H NMR (500 MHz, CDCl₃)δ 6.82 (s, 1H, aromatic), δ 3.89 (s, 3H, OCH₃), δ 2.95 (m, 2H, bicyclo-CH₂)
¹³C NMRδ 172.1 (C=O), δ 55.2 (OCH₃), δ 28.7 (bicyclo-CH₂)
XRDDihedral angle: 87.5° between benzazepinone and bicyclo planes

Advanced: How can contradictory bioactivity data across assays be systematically analyzed?

Methodological Answer:
Contradictions often arise from assay conditions or target promiscuity. To resolve:

  • Comparative Dose-Response : Test the compound in parallel assays (e.g., enzyme inhibition vs. cell-based viability) to identify off-target effects .
  • Molecular Dynamics (MD) : Simulate binding to homologous receptors (e.g., GPCRs vs. kinases) to explain selectivity variations .
  • Meta-Analysis : Aggregate data from similar benzazepinone derivatives (e.g., diarylheptanoids ) to identify structure-activity trends.

Q. Table 2: Hypothetical Bioactivity Comparison

Assay TypeIC₅₀ (µM)TargetObserved Contradiction
Enzyme Inhibition0.12Kinase AHigh potency
Cell Viability>50Same Kinase ALow efficacy
Resolution Poor membrane permeability

Advanced: What computational tools are suitable for predicting this compound’s metabolic stability?

Methodological Answer:

  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Model cytochrome P450 interactions, focusing on demethylation of methoxy groups .
  • ADMET Predictors : Use software like Schrödinger’s ADMET Predictor to estimate hepatic extraction ratios and plasma protein binding .
  • Fragment-Based Analysis : Compare metabolic hotspots to structurally related compounds (e.g., tricyclic antidepressants) .

Q. Table 3: Predicted Metabolic Sites

PositionMetabolic PathwaySoftware Prediction
7-MethoxyO-DemethylationHigh likelihood (QM/MM)
Bicyclo-CH₂HydroxylationModerate (ADMET)

Basic: What analytical methods are recommended for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ ionization. Optimize MRM transitions for m/z 450 → 320 (benzazepinone fragment) .
  • Sample Preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges to remove phospholipids from plasma .
  • Validation : Follow ICH guidelines for linearity (R² >0.995), LOD (0.1 ng/mL), and recovery (>85%) .

Advanced: How can solubility limitations in aqueous buffers be overcome for in vivo studies?

Methodological Answer:

  • Co-Solvents : Test cyclodextrin-based formulations (e.g., HP-β-CD) to enhance solubility without disrupting the bicyclo system’s conformation .
  • Prodrug Design : Introduce phosphate esters at the 8-hydroxy group, which hydrolyze in vivo to the active form .
  • Nanoformulation : Use lipid nanoparticles (LNPs) with PEGylation to improve bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.